BenchChemオンラインストアへようこそ!

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

medicinal chemistry structure–activity relationship regioisomer differentiation

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351620-60-4, molecular formula C₁₂H₁₄N₂O₂S, molecular weight 250.32 g/mol) is a synthetic benzothiazole–N-methylglycine conjugate belonging to the class of α-amino acid derivatives appended to a dimethyl-substituted 1,3-benzothiazole scaffold. The compound is catalogued as a research screening compound (product number F2145-0743) by Life Chemicals and is also commercially available from suppliers including Leyan (catalog 2015727, purity 95%).

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 1351620-60-4
Cat. No. B1426595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1351620-60-4
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)O
InChIInChI=1S/C12H14N2O2S/c1-7-4-5-8(2)11-10(7)13-12(17-11)14(3)6-9(15)16/h4-5H,6H2,1-3H3,(H,15,16)
InChIKeySTLSHCMEBHNWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351620-60-4): Core Identity and Procurement Profile


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351620-60-4, molecular formula C₁₂H₁₄N₂O₂S, molecular weight 250.32 g/mol) is a synthetic benzothiazole–N-methylglycine conjugate belonging to the class of α-amino acid derivatives appended to a dimethyl-substituted 1,3-benzothiazole scaffold [1]. The compound is catalogued as a research screening compound (product number F2145-0743) by Life Chemicals and is also commercially available from suppliers including Leyan (catalog 2015727, purity 95%) . Its IUPAC name is 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]acetic acid, and its MDL number is MFCD21091857 [1]. The compound is supplied primarily as a building block for medicinal chemistry and high-throughput screening applications .

Why Regioisomeric Dimethylbenzothiazole–N-Methylglycine Analogs Cannot Be Interchanged for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine


The benzothiazole–N-methylglycine chemical space contains multiple dimethyl-substituted regioisomers that share identical molecular formulas (C₁₂H₁₄N₂O₂S, MW 250.32) but differ critically in the positions of the two methyl groups on the benzothiazole ring. The 4,7-dimethyl substitution pattern (CAS 1351620-60-4) is structurally distinct from the 5,7-dimethyl (CAS 1352999-18-8) and 5,6-dimethyl (CAS 1353000-09-5) regioisomers [1]. In heterocyclic medicinal chemistry, the position of ring substituents directly modulates electron density distribution, molecular recognition, and target binding—meaning that even regioisomers with identical molecular weight and elemental composition can exhibit divergent biological activity profiles [2]. Substitution at the 4-position places a methyl group peri to the thiazole nitrogen, potentially altering tautomeric preferences and hydrogen-bonding geometry relative to the 5,7- or 5,6-substituted analogs. Generic procurement without regioisomer verification therefore risks selecting a compound with uncharacterized or absent activity in the intended assay system.

Quantitative Differentiation Evidence: N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine vs. Closest Analogs


Regioisomeric Substitution Pattern: 4,7-Dimethyl vs. 5,7-Dimethyl and 5,6-Dimethyl Positional Isomers

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1351620-60-4) bears methyl groups at positions 4 and 7 of the benzothiazole ring, a substitution pattern that is structurally distinct from its closest commercially available regioisomers: the 5,7-dimethyl analog (CAS 1352999-18-8) and the 5,6-dimethyl analog (CAS 1353000-09-5) [1]. All three regioisomers share the same molecular formula (C₁₂H₁₄N₂O₂S) and molecular weight (250.32 g/mol), yet differ in the spatial orientation of the methyl substituents. The 4,7-pattern positions one methyl group ortho to the N-methylglycine-bearing thiazole nitrogen at the 2-position, which is expected to alter the local steric and electronic environment of the pharmacophoric N-methylglycine moiety compared to the 5,7- or 5,6-substitution patterns [2]. This regioisomeric distinction is critical because benzothiazole-based enzyme inhibitors show substitution-dependent potency variations in carbonic anhydrase inhibition assays, with the position of ring substituents directly affecting Ki values across hCA isoforms [2].

medicinal chemistry structure–activity relationship regioisomer differentiation

Physicochemical Differentiation: Computed logP and logD Values Distinguish 4,7-Dimethyl from Unsubstituted and Halogenated Analogs

Computed octanol–water partition coefficient (logP) values provide a quantifiable basis for differentiating N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine from closely related analogs. The target compound has a computed logP of 2.3837 and a computed logD (pH 7.4) of −0.4268, yielding a ΔlogD (logP − logD₇.₄) of approximately 2.81 units, indicative of substantial ionization of the carboxylic acid group at physiological pH [1]. In contrast, the unsubstituted parent compound, N-(1,3-benzothiazol-2-yl)-N-methylglycine (MW 222.26), has a lower computed logP of approximately 1.74, reflecting the absence of the lipophilicity-enhancing dimethyl substitution [2]. The 4,6-dichloro analog (CAS 1351616-62-0, MW 291.15) has higher molecular weight and is expected to exhibit a different logP owing to the electron-withdrawing chloro substituents, although its precise computed logP was not located in the public domain at the time of this analysis [3].

ADME prediction physicochemical profiling lead optimization

Sourcing and Purity Benchmarking: ≥95% Purity with MDL Registry Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is supplied at a minimum purity specification of 95% by multiple independent vendors, including Life Chemicals (product F2145-0743) and Leyan (catalog 2015727) [1]. The compound is uniquely indexed by MDL number MFCD21091857, which provides a machine-readable registry identifier distinct from those assigned to its regioisomeric analogs [1]. The 5,7-dimethyl regioisomer (CAS 1352999-18-8) and 5,6-dimethyl regioisomer (CAS 1353000-09-5) are also supplied at 95% purity by AKSci, meaning that within this compound family, purity specifications are comparable and do not serve as a differentiator for procurement decisions . The differentiating factor is the MDL registry uniqueness combined with the 4,7-substitution pattern, ensuring that the procured material matches the intended regioisomer.

compound procurement quality control screening library

Class-Level Carbonic Anhydrase Inhibition Potential: Benzothiazole–Amino Acid Conjugates Show hCA II and hCA V Selectivity

Although no isoform-specific inhibition data have been published for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine itself, a closely related series of benzothiazole–amino acid conjugates (glycine, methionine, alanine, and phenylalanine derivatives synthesized via benzotriazole- or DCC-mediated acylation) was evaluated against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA V, and hCA XIII) by Payaz et al. (2019) [1][2]. The glycine-containing benzothiazole conjugates in this series showed preferential inhibition of hCA II and hCA V, with inhibition constants in the micromolar range [1]. Specifically, the study demonstrated that the nature and position of the amino acid appendage on the benzothiazole scaffold modulate isoform selectivity, with certain conjugates achieving Ki values in the low micromolar range against hCA II [1][2]. The structurally analogous N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, which incorporates an N-methylglycine (sarcosine) moiety linked directly to the benzothiazole 2-position via a tertiary amine rather than an amide, represents a topologically distinct scaffold within this pharmacophore class. The N-methyl substitution may confer altered hydrogen-bonding capacity relative to the primary amide-linked glycine conjugates, potentially shifting isoform selectivity or potency.

carbonic anhydrase inhibition enzyme inhibition benzothiazole pharmacology

Recommended Application Scenarios for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine Based on Available Evidence


High-Throughput Screening Library Diversification with a Structurally Unique 4,7-Dimethylbenzothiazole–N-Methylglycine Scaffold

This compound is suitable for inclusion in diversity-oriented screening libraries where the 4,7-dimethyl substitution pattern on the benzothiazole ring provides orthogonal chemical space coverage relative to the more common 5,7- and 5,6-dimethyl regioisomers [1]. Its MDL registry uniqueness (MFCD21091857) and CAS specificity (1351620-60-4) ensure unambiguous compound tracking in high-throughput screening informatics pipelines [1]. The compound's computed logD₇.₄ of −0.43 places it within an acceptable range for aqueous solubility in assay buffer systems (typically ≤1% DMSO), reducing the risk of compound precipitation that can generate false-negative or false-positive readouts in biochemical and cell-based assays [2].

Carbonic Anhydrase Isoform Selectivity Profiling Using a Tertiary Amine-Linked Benzothiazole Scaffold

Building on the class-level carbonic anhydrase inhibition data reported by Payaz et al. (2019) for amide-linked benzothiazole–amino acid conjugates, this N-methylglycine compound—featuring a distinct tertiary amine linkage at the benzothiazole 2-position—can serve as a probe to interrogate whether linker chemistry (tertiary amine vs. secondary amide) and dimethyl substitution pattern (4,7- vs. unsubstituted) alter isoform selectivity across hCA I, II, V, and XIII [3][4]. The tertiary amine linkage eliminates the amide NH hydrogen-bond donor, which may shift the binding mode within the CA active site and reduce off-target interactions with isoforms that rely on H-bonding with amide-containing inhibitors.

Structure–Activity Relationship (SAR) Studies on Regioisomeric Dimethylbenzothiazole Derivatives

The compound is a critical member of a regioisomeric series that includes the 5,7-dimethyl (CAS 1352999-18-8) and 5,6-dimethyl (CAS 1353000-09-5) analogs . Systematic head-to-head testing of all three regioisomers in parallel against a common target panel enables deconvolution of the contribution of methyl group position to potency, selectivity, and physicochemical properties. The 4-position methyl group in the target compound is sterically proximal (peri) to the 2-position N-methylglycine pharmacophore, a feature absent in the 5,7- and 5,6-regioisomers, making this compound uniquely informative for mapping steric tolerance in the target binding pocket [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Fragment-Like Benzothiazole Building Block

With a molecular weight of 250.32 g/mol and a computed logP of 2.38, this compound resides within fragment-like chemical space (MW < 300, logP < 3), meeting the 'rule of three' criteria for fragment-based drug discovery [2]. Life Chemicals markets this compound as part of its fragment library collection, supporting its use as a starting point for fragment growing, merging, or linking strategies in hit-to-lead campaigns [1]. The carboxylic acid functionality provides a synthetic handle for further derivatization (e.g., amidation, esterification), while the N-methyl group on the glycine moiety blocks potential metabolic N-demethylation liabilities observed with unsubstituted secondary amines.

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.